molecular formula C19H20N2O4S B2747569 1-(2-methoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 878428-08-1

1-(2-methoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No. B2747569
CAS RN: 878428-08-1
M. Wt: 372.44
InChI Key: ZAFBUXQMCSEPCZ-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C19H20N2O4S and its molecular weight is 372.44. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Imidazole derivatives have been synthesized and evaluated for their corrosion inhibition efficacy on mild steel in acidic solutions. These compounds, including ones with methoxyphenyl groups, show high corrosion inhibition efficiency, which is attributed to their strong adsorption onto the metal surface. The study employs experimental techniques alongside Density Functional Theory (DFT) calculations to correlate structural features with inhibition performance, highlighting the role of functional groups in enhancing corrosion resistance (Prashanth et al., 2021).

Molecular and Crystal Structures

Research on the molecular and crystal structures of imidazole derivatives, including those with methoxyphenyl components, reveals insights into their physicochemical properties. For instance, the study of 1-(2-methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione and its complex with cadmium(II) sheds light on their potential for forming coordination compounds with interesting structural motifs, which could have implications for material science and catalysis (Askerov et al., 2019).

Synthesis and Pharmacology

Several studies focus on the synthesis and pharmacological activities of compounds structurally related to the one . For example, compounds with methoxyphenyl and imidazolylmethyl groups have been synthesized and shown to possess significant binding affinities in neuropharmacological models, suggesting their utility as pharmacological tools in neurological research (Rosen et al., 1990).

Material Science and Catalysis

The activation of carbon dioxide by metal-organic complexes, including those with imidazole ligands, represents a novel approach to CO2 utilization and conversion into valuable products, such as carbonates. This research could pave the way for the development of new catalysts for environmental remediation and the synthesis of green materials (Takeda & Inoue, 1978).

properties

IUPAC Name

3-(2-methoxyphenyl)-1-(2-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-13-7-3-4-8-14(13)20-16-11-26(23,24)12-17(16)21(19(20)22)15-9-5-6-10-18(15)25-2/h3-10,16-17H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFBUXQMCSEPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.